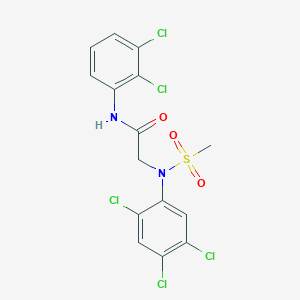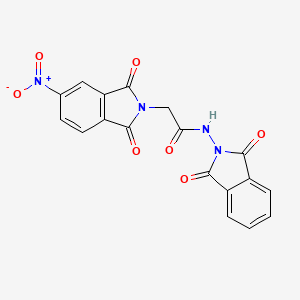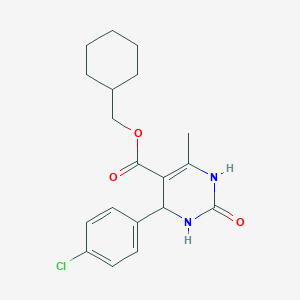![molecular formula C15H20F3NO4S B5108310 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid, also known as TFPAM-13, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid acts as a positive allosteric modulator of GABA receptors, which are ion channels that are activated by the neurotransmitter GABA. By binding to a specific site on the receptor, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid are primarily related to its modulation of GABA receptor activity. In vitro studies have shown that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity. In vivo studies have demonstrated that 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid can reduce anxiety-like behavior in animal models, suggesting that it may have therapeutic potential for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has several advantages for use in lab experiments. It is a highly specific modulator of GABA receptors, which allows for precise manipulation of neuronal activity. Additionally, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has a long half-life in vivo, which makes it useful for studying the long-term effects of GABA receptor modulation. However, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid also has some limitations. Its effects on other neurotransmitter systems are not well understood, and it may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid. One area of interest is the development of more selective modulators of GABA receptors that could be used as therapeutic agents for the treatment of anxiety and other neurological disorders. Another area of interest is the study of the long-term effects of GABA receptor modulation on neuronal activity and behavior. Finally, further research is needed to better understand the potential off-target effects of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid and other GABA receptor modulators.
Méthodes De Synthèse
The synthesis of 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid involves a multi-step process that starts with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. The resulting mesitylsulfonyl chloride is then reacted with 5,5,5-trifluoropentanoic acid to form the intermediate product, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)oxy]methyl}pentanoic acid. Finally, the intermediate product is treated with ammonia to obtain 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid.
Applications De Recherche Scientifique
5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been shown to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability. In pharmacology, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been investigated for its potential as a therapeutic agent for the treatment of anxiety and other neurological disorders. In biochemistry, 5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid has been used as a tool for the study of protein-ligand interactions.
Propriétés
IUPAC Name |
5,5,5-trifluoro-4-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S/c1-9-6-10(2)14(11(3)7-9)24(22,23)19-8-12(15(16,17)18)4-5-13(20)21/h6-7,12,19H,4-5,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVBIDWCYZNJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-4-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)


![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)

![dimethyl {1H-indol-3-yl[(4-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5108322.png)
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)